molecular formula C14H10N2O3 B5587869 1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide

1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide

Cat. No. B5587869
M. Wt: 254.24 g/mol
InChI Key: WGSWQXLDSCUOQI-UHFFFAOYSA-N
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Description

1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide, also known as PQQO, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. PQQO is a derivative of quinoxaline, which is a nitrogen-containing aromatic compound that is commonly found in many natural products. PQQO is a powerful oxidizing agent that has been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Chemical Reactions and Synthesis

1-Hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide and its derivatives are involved in various chemical reactions and synthetic processes. Studies have shown that these compounds can undergo unusual chlorine substitution reactions, where instead of forming the expected acetyl derivative, a chloro compound is formed with simultaneous loss of the N-oxide function. This nucleophilic chlorination mechanism suggests a specific directionality of chlorine substitution influenced by the oxygen function at position 3 of the 2-substituted quinoxaline 1-oxides (Ahmad et al., 1965). Additionally, quinoxaline 1,4-dioxides react with acetic anhydride to yield 1-acetoxy-2(1H)-quinoxalinone, which is prone to hydrolysis, forming 1-hydroxy-2(1H)-quinoxalinone. This reaction pathway involves novel rearrangements and provides insight into the reactivity of quinoxaline derivatives (Ahmed et al., 1987).

Biological Activity and Applications

Quinoxalinone derivatives, including this compound, have shown significant biological activities. For instance, 2-phenyl-3-hydroxy-4(1H)-quinolinones, structurally related to quinoxalinones, have been investigated for their inhibitory effects on topoisomerase, gyrase, and IMPDH, demonstrating anticancer activity in vitro and immunosuppressive properties. These findings suggest potential therapeutic applications of quinoxalinone derivatives in treating various diseases (Hradil et al., 2009).

Environmental and Catalytic Processes

Quinoxalinone derivatives are also involved in environmental and catalytic processes. Research has shown that organic N-oxides, including quinoxalinone N-oxides, exhibit high reactivity toward manganese oxide (MnO2), leading to transformations that involve N-oxide deoxygenation and alpha-C hydroxylation. This reactivity indicates a potential role for quinoxalinone derivatives in environmental degradation pathways and offers insights into their behavior in natural settings (Zhang & Huang, 2005).

properties

IUPAC Name

1-hydroxy-4-oxido-3-phenylquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSWQXLDSCUOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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